molecular formula C13H15N3OS2 B7531707 (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone

(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone

Cat. No. B7531707
M. Wt: 293.4 g/mol
InChI Key: CFXFVPGZZWDQQK-UHFFFAOYSA-N
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Description

(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling pathways. (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In cancer cells, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit cell growth and induce apoptosis. In normal cells, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been shown to have neuroprotective effects and protect against oxidative stress. (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying various cellular processes. However, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone also has some limitations, including its potential toxicity and the need for further investigation of its mechanism of action.

Future Directions

There are several future directions for the study of (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer and other diseases. Another direction is to study the potential neuroprotective effects of (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone in more detail, which could lead to the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-3-methylpyridine with thioacetamide, followed by the reaction of the resulting product with morpholine. The final step involves the reaction of the obtained intermediate with 4-chlorobenzaldehyde to yield (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone.

Scientific Research Applications

(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been studied as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, (3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone has been studied for its potential neuroprotective effects.

properties

IUPAC Name

(3-methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-18-13-14-11(10-4-2-3-5-16(10)13)12(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXFVPGZZWDQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2N1C=CC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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